molecular formula C19H15NO2 B1421747 2-Methyl-4-(3-phenoxybenzoyl)pyridine CAS No. 1187171-22-7

2-Methyl-4-(3-phenoxybenzoyl)pyridine

Cat. No. B1421747
M. Wt: 289.3 g/mol
InChI Key: XLCMCHJEXFJEHD-UHFFFAOYSA-N
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Description

“2-Methyl-4-(3-phenoxybenzoyl)pyridine” is a heterocyclic compound . It has a molecular weight of 289.33 and its IUPAC name is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .


Synthesis Analysis

There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(3-phenoxybenzoyl)pyridine” is represented by the linear formula C19H15NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(3-phenoxybenzoyl)pyridine” include a molecular weight of 289.33 . More detailed properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

A study described the synthesis of a novel pyridine-containing aromatic dianhydride monomer, derived from a similar structure to 2-Methyl-4-(3-phenoxybenzoyl)pyridine. This research led to the creation of new polyimides with pyridine moieties in their main chain, displaying good thermal stability and outstanding mechanical properties (Wang et al., 2006).

Corrosion Inhibition on Copper

Another study explored the corrosion inhibition effect of aryl pyrazolo pyridine derivatives, including compounds structurally related to 2-Methyl-4-(3-phenoxybenzoyl)pyridine, on copper in hydrochloric acid. This research indicates significant potential in using these compounds as corrosion inhibitors (Sudheer & Quraishi, 2015).

Synthesis of Schiff Bases for Corrosion Inhibition

Further research involved the synthesis of Schiff bases, including structures similar to 2-Methyl-4-(3-phenoxybenzoyl)pyridine, for use as corrosion inhibitors on carbon steel in hydrochloric acid. These compounds showed promising results as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).

Iron(III) Complexes as Functional Models for Enzymes

A study on iron(III) complexes of monophenolate ligands, related to the chemical structure , demonstrated their potential as structural and functional models for catechol dioxygenase enzymes. These complexes provided insights into substrate activation mechanisms (Velusamy et al., 2004).

Phosphine-Catalyzed Annulation

Research on the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, involving compounds similar to 2-Methyl-4-(3-phenoxybenzoyl)pyridine, resulted in the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

properties

IUPAC Name

(2-methylpyridin-4-yl)-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-14-12-16(10-11-20-14)19(21)15-6-5-9-18(13-15)22-17-7-3-2-4-8-17/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCMCHJEXFJEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-phenoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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